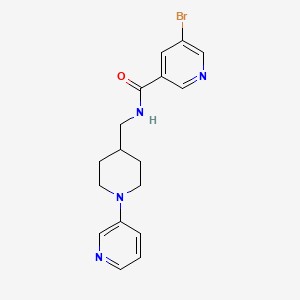

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c18-15-8-14(10-20-11-15)17(23)21-9-13-3-6-22(7-4-13)16-2-1-5-19-12-16/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGIFHWBSPWZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a pyridine derivative.

Coupling Reaction: The final step involves coupling the brominated intermediate with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of bromine, pyridine, and piperidine moieties. Its molecular formula is , which highlights its potential interactions in biological systems due to the various functional groups present.

Pharmacological Applications

-

Kinase Inhibition :

- Recent studies have identified derivatives of nicotinamide, including 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide, as effective inhibitors of specific kinases such as Provirus Integration of Moloney virus Kinase (PIM kinase). This inhibition can be crucial in cancer therapy, as PIM kinases are involved in cell survival and proliferation pathways .

-

Antimicrobial Activity :

- Compounds with similar structural features have been evaluated for their antimicrobial properties. For instance, derivatives containing piperidine rings were tested against various bacterial strains, demonstrating significant efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum . This suggests that 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide may also possess similar antimicrobial potential.

-

Neuropharmacology :

- The piperidine and pyridine components are known to interact with neurotransmitter systems. Research into related compounds has shown promise in treating neurodegenerative diseases by modulating pathways associated with neurotransmitter release and receptor activity . This opens avenues for exploring 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide in neurological disorders.

Case Study 1: Cancer Treatment

A study focused on the synthesis and evaluation of nicotinamide derivatives found that certain modifications enhanced their selectivity towards cancer cells while minimizing toxicity to normal cells. The introduction of bromine and piperidine units was pivotal in increasing the potency against various cancer cell lines, suggesting that 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide could be a candidate for further development in oncology .

Case Study 2: Antimicrobial Efficacy

In a comparative study of piperidine derivatives, 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide was included in a screening panel against common agricultural pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, showcasing its potential utility in agricultural applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Simplified Amide Substituents

Simpler bromonicotinamide derivatives, such as 5-bromo-N-methylnicotinamide (CAS 153435-68-8), share the brominated core but lack the piperidine-pyridinyl substituent. These analogues exhibit reduced molecular complexity and lower molar masses (e.g., 215.05 g/mol for the methyl derivative vs. ~345 g/mol estimated for the target compound). The boiling point of 334.5°C for 5-bromo-N-methylnicotinamide suggests moderate thermal stability, a property likely influenced by the smaller substituent .

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Boiling Point (°C) |

|---|---|---|---|---|

| 5-Bromo-N-methylnicotinamide | C₇H₇BrN₂O | 215.05 | Methyl group | 334.5 |

| 5-Bromo-N,N-diethylnicotinamide | C₁₀H₁₂BrN₂O | 257.12 | Diethyl groups | Not reported |

| Target Compound | C₁₇H₁₈BrN₄O | ~345.26* | (1-(Pyridin-3-yl)piperidinyl)methyl | Not reported |

*Estimated based on structural similarity to analogues.

The 5-bromo-N,N-diethylnicotinamide (CAS 292170-96-8) further illustrates how bulkier alkyl groups increase molar mass (257.12 g/mol) and likely enhance lipophilicity compared to the methyl derivative .

Compounds with Piperidine or Pyrrolidine Moieties

The patent-derived compound (S)-5-bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide () shares a brominated nicotinamide core but incorporates a fluorinated phenyl group and a hydroxymethylpyrrolidine substituent. This compound’s UPLC-MS data (m/z 468.3 [M+H]⁺) and polar functional groups suggest higher solubility in aqueous media compared to the target compound, which lacks hydroxyl or trifluoromethoxy groups .

Similarly, DMPI and CDFII () are piperidine-containing indole derivatives with demonstrated synergism against MRSA.

Sulfonamide and Sulfamoyl Derivatives

5-bromo-N-(4-(N-methylsulfamoyl)phenyl)nicotinamide (CAS 853744-63-5) replaces the piperidinylmethyl group with a sulfamoylphenyl substituent. Sulfonamide groups are known to improve water solubility and metabolic stability, contrasting with the target compound’s likely lower solubility due to its hydrophobic piperidine-pyridinyl chain. The sulfamoyl group’s hydrogen-bonding capacity may also alter receptor affinity compared to the target’s tertiary amine .

Halogenated Pyridine Derivatives

Halogenated pyridines like 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) lack the amide functionality entirely, emphasizing the role of the nicotinamide group in hydrogen bonding and enzyme interactions.

Biological Activity

5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a brominated nicotinamide moiety linked to a pyridinyl-piperidinyl unit. The presence of the bromine atom and the piperidine ring contributes to its unique pharmacological profile.

Research indicates that 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide may exert its biological effects through several mechanisms:

- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Modulation of Cell Cycle : It has been shown to modulate cell cycle progression, which is critical in cancer therapy .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the inhibitory effects of 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| HeLa (Cervical) | 0.200 | Induction of apoptosis |

| A549 (Lung) | 0.150 | Cell cycle arrest |

These results indicate that the compound is particularly effective against triple-negative breast cancer cells, showcasing a promising therapeutic window.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Study on Tumor Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups, demonstrating its potential as a metastasis blocker .

- Combination Therapy : Research indicated that combining 5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)nicotinamide with existing chemotherapeutics enhanced overall efficacy, leading to improved survival rates in animal models .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates moderate absorption and distribution characteristics. Studies suggest low cytotoxicity against non-cancerous cells, which is advantageous for therapeutic applications. However, further studies are needed to fully elucidate its metabolic stability and potential off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.